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molecular formula C9H7NaO2 B8797958 Sodium cinnamate

Sodium cinnamate

Cat. No. B8797958
M. Wt: 170.14 g/mol
InChI Key: DXIHILNWDOYYCH-UHFFFAOYSA-M
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Patent
US04806683

Procedure details

A 300 ml separable flask was charged with 16.2 grams (0.10 mol) of methyl cinnamate, and a solution of 4.3 grams of 97 wt. % sodium hydroxide in 140 grams of water. The mixture was reacted at 80° C. for 15 minutes with vigorous stirring. The aqueous alkaline solution of sodium cinnamate thus obtained was poured into a hot funnel which was previously kept at 80° C. The solution was added dropwise with stirring to a beaker having 20 ml of aqueous sulfuric acid solution containing 0.053 mol of sulfuric acid. The resultant suspension was cooled to room temperature and filtered with suction. The crystals were washed with 50 ml of water by stirring in a beaker, filtered and dried under reduced pressure. Cinnamic acid obtained was 14.7 grams (99.9% yield). The purity was above 99.9% according to analysis.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:11]C)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+:14]>O>[C:1]([O-:11])(=[O:10])[CH:2]=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[Na+:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
140 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 80° C. for 15 minutes with vigorous stirring
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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